molecular formula C12H14N4O2 B10876069 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol

2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol

Cat. No.: B10876069
M. Wt: 246.27 g/mol
InChI Key: XFJVKBXRALYWIP-NTUHNPAUSA-N
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Description

2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the formation of the imine linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid
  • 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-4,6-diiodophenol
  • 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenoxyacetic acid

Uniqueness

2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol is unique due to its methoxyphenol moiety, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C12H14N4O2/c1-8-14-15-9(2)16(8)13-7-10-5-4-6-11(18-3)12(10)17/h4-7,17H,1-3H3/b13-7+

InChI Key

XFJVKBXRALYWIP-NTUHNPAUSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C(=CC=C2)OC)O)C

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C(=CC=C2)OC)O)C

Origin of Product

United States

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